Cas no 95693-76-8 ((2S)-2-{4-(2-{2-amino-4-oxo-1H,4H,5H,6H,7H,8H-pyrido2,3-dpyrimidin-6-yl}ethyl)phenylformamido}pentanedioic acid)

(2S)-2-{4-(2-{2-amino-4-oxo-1H,4H,5H,6H,7H,8H-pyrido2,3-dpyrimidin-6-yl}ethyl)phenylformamido}pentanedioic acid structure
95693-76-8 structure
Product Name:(2S)-2-{4-(2-{2-amino-4-oxo-1H,4H,5H,6H,7H,8H-pyrido2,3-dpyrimidin-6-yl}ethyl)phenylformamido}pentanedioic acid
Numéro CAS:95693-76-8
Le MF:C21H25N5O6
Mégawatts:443.453104734421
MDL:MFCD01725238
CID:807673
PubChem ID:135400183
Update Time:2025-04-19

(2S)-2-{4-(2-{2-amino-4-oxo-1H,4H,5H,6H,7H,8H-pyrido2,3-dpyrimidin-6-yl}ethyl)phenylformamido}pentanedioic acid Propriétés chimiques et physiques

Nom et identifiant

    • L-Glutamic acid,N-[4-[2-(2-amino-3,4,5,6,7,8-hexahydro-4-oxopyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]-
    • 5,10-Dideazatetrahydrofolic
    • 6-(R)-5,10-dideazatetrahydrofolic acid
    • (2S)-2-{4-(2-{2-amino-4-oxo-1H,4H,5H,6H,7H,8H-pyrido2,3-dpyrimidin-6-yl}ethyl)phenylformamido}pentanedioic acid
    • 5,10-dideazatetrahydrofolate
    • (2S)-2-{[4-(2-{2-amino-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-6-yl}ethyl)phenyl]formamido}pentanedioic acid
    • N-(4-[2-(2-amino-4-hydroxy-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl)-L-glutamic acid
    • 2-{4-[2-(2-Amino-4-oxo-3,4,5,6,7,8-hexahydro-pyrido[2,3-d]pyrimidin-6-yl)-ethyl]-benzoylamino}-pentanedioic acid
    • 95693-76-8
    • (S)-2-(4-(2-((R)-2-amino-4-oxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl)benzamido)pentanedioic acid
    • (S)-2-{(S)-4-[2-(2-Amino-4-hydroxy-5,6,7,8-tetrahydro-pyrido[2,3-d]pyrimidin-6-yl)-ethyl]-benzoylamino}-pentanedioic acid
    • (S)-2-(4-(2-((R)-2-amino-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl)benzamido)pentanedioic acid
    • (2S)-2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid
    • DTXSID101112249
    • (S)-2-{4-[2-((R)-2-Amino-4-oxo-1,4,5,6,7,8-hexahydro-pyrido[2,3-d]pyrimidin-6-yl)-ethyl]-benzoylamino}-pentanedioic acid
    • BDBM50005518
    • DDATHF
    • CHEMBL142806
    • N-[4-[2-(2-Amino-3,4,5,6,7,8-hexahydro-4-oxopyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]-L-glutamic acid
    • 5,10-Dideaza-5,6,7,8-tetrahydrofolic acid
    • (S)-2-{4-[2-(2-Amino-4-oxo-3,4,5,6,7,8-hexahydro-pyrido[2,3-d]pyrimidin-6-yl)-ethyl]-benzoylamino}-pentanedioic acid
    • (S)-2-{(R)-4-[2-((R)-2-Amino-4-oxo-3,4,5,6,7,8-hexahydro-pyrido[2,3-d]pyrimidin-6-yl)-ethyl]-benzoylamino}-pentanedioic acid
    • Pyrido(2,3-d)pyrimidine, L-glutamic acid deriv.
    • ZUQBAQVRAURMCL-CVRLYYSRSA-N
    • L-Glutamic acid, N-(4-(2-(2-amino-1,4,5,6,7,8-hexahydro-4-oxopyrido(2,3-d)pyrimidin-6-yl)ethyl)benzoyl)-
    • N-(4-[2-(2-amino-4-hydroxy-5,6,7,8tetrahydropyrido-[2,3-d]pyrimidin-6-yl)ethyl]benzoyl)-L-glutamic acid
    • (S)-2-{(R)-4-[2-(2-Amino-4-oxo-3,4,5,6,7,8-hexahydro-pyrido[2,3-d]pyrimidin-6-yl)-ethyl]-benzoylamino}-pentanedioic acid
    • (2S)-2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid
    • EN300-24730866
    • SCHEMBL9045915
    • 5,10-dideazatetrahydrofolic acid
    • MDL: MFCD01725238
    • Piscine à noyau: 1S/C21H25N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30)/t12?,15-/m0/s1
    • La clé Inchi: ZUQBAQVRAURMCL-CVRLYYSRSA-N
    • Sourire: O=C1C2=C(N=C(N)N1)NCC(CCC1C=CC(C(N[C@H](C(=O)O)CCC(=O)O)=O)=CC=1)C2

Propriétés calculées

  • Qualité précise: 443.18048353g/mol
  • Masse isotopique unique: 443.18048353g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 7
  • Nombre de récepteurs de liaison hydrogène: 11
  • Comptage des atomes lourds: 32
  • Nombre de liaisons rotatives: 10
  • Complexité: 831
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 1
  • Nombre non défini de stéréocentres atomiques: 1
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 0.3
  • Surface topologique des pôles: 183Ų

(2S)-2-{4-(2-{2-amino-4-oxo-1H,4H,5H,6H,7H,8H-pyrido2,3-dpyrimidin-6-yl}ethyl)phenylformamido}pentanedioic acid PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Enamine
EN300-24730866-0.05g
(2S)-2-{[4-(2-{2-amino-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-6-yl}ethyl)phenyl]formamido}pentanedioic acid
95693-76-8 95%
0.05g
$1165.0 2024-06-19
Enamine
EN300-24730866-0.1g
(2S)-2-{[4-(2-{2-amino-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-6-yl}ethyl)phenyl]formamido}pentanedioic acid
95693-76-8 95%
0.1g
$1735.0 2024-06-19
Enamine
EN300-24730866-0.25g
(2S)-2-{[4-(2-{2-amino-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-6-yl}ethyl)phenyl]formamido}pentanedioic acid
95693-76-8 95%
0.25g
$2476.0 2024-06-19
Enamine
EN300-24730866-0.5g
(2S)-2-{[4-(2-{2-amino-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-6-yl}ethyl)phenyl]formamido}pentanedioic acid
95693-76-8 95%
0.5g
$3901.0 2024-06-19
Enamine
EN300-24730866-1.0g
(2S)-2-{[4-(2-{2-amino-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-6-yl}ethyl)phenyl]formamido}pentanedioic acid
95693-76-8 95%
1.0g
$5001.0 2024-06-19
Enamine
EN300-24730866-1g
(2S)-2-{[4-(2-{2-amino-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-6-yl}ethyl)phenyl]formamido}pentanedioic acid
95693-76-8
1g
$5001.0 2023-09-15
1PlusChem
1P01S29Y-50mg
L-Glutamic acid, N-[4-[2-(2-amino-3,4,5,6,7,8-hexahydro-4-oxopyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]-
95693-76-8 95%
50mg
$1502.00 2023-12-16
1PlusChem
1P01S29Y-100mg
L-Glutamic acid, N-[4-[2-(2-amino-3,4,5,6,7,8-hexahydro-4-oxopyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]-
95693-76-8 95%
100mg
$2207.00 2023-12-16
1PlusChem
1P01S29Y-250mg
L-Glutamic acid, N-[4-[2-(2-amino-3,4,5,6,7,8-hexahydro-4-oxopyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]-
95693-76-8 95%
250mg
$3123.00 2023-12-16
1PlusChem
1P01S29Y-500mg
L-Glutamic acid, N-[4-[2-(2-amino-3,4,5,6,7,8-hexahydro-4-oxopyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]-
95693-76-8 95%
500mg
$4884.00 2023-12-16
Fournisseurs recommandés
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shandong Feiyang Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Hongxiang Biomedical Technology Co., Ltd.